Target Scaffold Selectivity Profile: M5 Receptor Inhibition vs. Other mAChR Subtypes
The chemical scaffold of the target compound is validated by the M5-preferring inhibitor VU0549108. In a direct comparison, VU0549108 inhibited the M5 receptor with an IC50 of 5.23 μM, while showing no significant inhibition (IC50s > 10 μM) against the M1-M4 subtypes [1]. This establishes the 1-oxa-4-thia-8-azaspiro[4.5]decane core as a privileged scaffold for achieving M5 selectivity. While the target compound's 2-bromophenylsulfonyl group alters its activity, it retains the core scaffold responsible for this subtype selectivity profile.
| Evidence Dimension | Muscarinic receptor subtype inhibition |
|---|---|
| Target Compound Data | Not directly measured; scaffold-based inference from VU0549108 |
| Comparator Or Baseline | VU0549108: M5 IC50 = 5.23 μM; M1-M4 IC50 > 10 μM |
| Quantified Difference | M5 selectivity window > 2-fold over M1-M4 subtypes |
| Conditions | Functional calcium mobilization assays in CHO cells expressing human M1-M5 receptors |
Why This Matters
For researchers targeting the M5 receptor, this scaffold class is one of very few chemotypes with demonstrated subtype selectivity, making the target compound a critical starting point for SAR expansion.
- [1] P. R. Gentry, M. Kokubo, C. W. Lindsley, et al. "Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes." Bioorganic & Medicinal Chemistry Letters, 2016, 26(18), 4487-4491. View Source
